molecular formula C11H18ClN5 B12232305 N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12232305
M. Wt: 255.75 g/mol
InChI Key: NFNJNGXLDHNKET-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride is a heterocyclic amine derivative featuring two pyrazole rings. The compound includes an ethyl-substituted pyrazole moiety linked via a methylene bridge to a 2,4-dimethylpyrazol-3-amine group, with a hydrochloride counterion enhancing its solubility and stability.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-8-10(7-14-16)6-12-11-9(2)5-13-15(11)3;/h5,7-8,12H,4,6H2,1-3H3;1H

InChI Key

NFNJNGXLDHNKET-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=C(C=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with 2,4-dimethylpyrazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has shown promise in reducing inflammation markers in preclinical models. The mechanism involves the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and colitis .

Antimicrobial Properties

N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride has demonstrated antimicrobial activity against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition contributes to its anti-inflammatory effects and suggests potential applications in pain management therapies.

Interaction with Receptors

N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride can interact with various biological receptors, including those involved in neurotransmission. Preliminary studies indicate that it may modulate receptor activity, which could be beneficial for developing treatments for neurological disorders .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties against agricultural pests. Field trials have shown that it can effectively control pest populations while exhibiting low toxicity to non-target organisms. This makes it a viable candidate for developing eco-friendly pesticides .

Plant Growth Regulation

Research indicates that N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride may influence plant growth and development. It has been observed to enhance root growth and improve nutrient uptake in certain crops, suggesting its potential use as a plant growth regulator .

Case Studies

StudyApplicationFindings
Antitumor ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces inflammation markers in preclinical models
Antimicrobial PropertiesEffective against multiple bacterial strains
Pesticidal ActivityControls pest populations with low toxicity

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

H-Series Isoquinoline Sulfonamide Inhibitors (e.g., H-7, H-8, H-9 Hydrochlorides)

  • Structural Features: The H-series compounds (e.g., H-7 hydrochloride) contain isoquinoline sulfonamide cores with piperazine or ethylamine substituents, differing from the pyrazole-based scaffold of the target compound .
  • Biological Activity: These inhibitors are known for protein kinase A (PKA) and protein kinase C (PKC) inhibition, with IC₅₀ values in the micromolar range. The hydrochloride salt improves aqueous solubility, a common feature shared with the target compound .
  • Key Difference : The H-series compounds lack pyrazole rings but share the use of heterocyclic amines and hydrochloride counterions for enhanced bioavailability.

N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]methyl}amine Derivatives

  • Structural Features : These derivatives (e.g., compound 5a-h) incorporate a 1,3,4-oxadiazole ring linked to a dichlorophenyl group and aliphatic/aromatic amines, contrasting with the pyrazole-pyrazole linkage in the target compound .
  • Biological Activity : Demonstrated selective anticancer activity against Hep-G2 liver cancer cells (IC₅₀ = 2.46 μg/mL for the most potent derivative) . While the target compound’s activity is unconfirmed, its pyrazole motifs may similarly interact with cancer-related enzymes.
  • Key Difference : The oxadiazole core vs. pyrazole rings highlights divergent strategies in heterocyclic drug design.

Yohimbine Hydrochloride

  • Structural Features : Yohimbine hydrochloride is a natural alkaloid with a complex yohimban skeleton, unlike the simpler pyrazole-based structure of the target compound .
  • Biological Activity : Clinically used as an α₂-adrenergic receptor antagonist for erectile dysfunction and sympathetic modulation. The hydrochloride salt ensures stability and oral absorption .
  • Key Difference : The target compound lacks the steroidal framework of yohimbine but shares the use of a hydrochloride salt for pharmaceutical formulation.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride Bis-pyrazole Ethyl, methyl, methylene bridge Not specified in evidence
H-7 hydrochloride Isoquinoline sulfonamide 2-methylpiperazine PKA/PKC inhibition (µM IC₅₀)
N-{[5-(2,4-dichlorophenyl)-oxadiazol-2-yl]methyl}amine derivatives 1,3,4-Oxadiazole Dichlorophenyl, aliphatic/aromatic amines Anticancer (Hep-G2 IC₅₀ = 2.46 µg/mL)
Yohimbine hydrochloride Yohimban alkaloid Methoxy, carboxylic acid methyl ester α₂-Adrenergic antagonist

Key Insights

  • Heterocyclic Diversity: Pyrazole (target compound), oxadiazole , and isoquinoline cores illustrate varied approaches to modulating biological targets.
  • Role of Hydrochloride Salts : All compared compounds utilize hydrochloride counterions to improve solubility and stability, a critical factor in drug development .

Biological Activity

Overview

N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular Formula C13H22ClN5
Molecular Weight 283.80 g/mol
IUPAC Name 1-(1-ethylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride
Canonical SMILES CCN1C=CC(=N1)CNCC2=CN(N=C2)C(C)C.Cl

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of certain enzymes or receptors, leading to various therapeutic effects. The precise mechanisms are still under investigation, but potential targets include:

  • Enzymatic inhibition : It may inhibit enzymes involved in metabolic pathways.
  • Receptor modulation : The compound could interact with neurotransmitter receptors, influencing neurological functions.

Anticancer Properties

Studies have shown that pyrazole derivatives exhibit anticancer properties. For example, compounds similar to N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine have been tested against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.

Case Studies

  • Anticancer Activity : In a study published in Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : A study explored the neuroprotective effects of similar pyrazole derivatives in a model of neurodegeneration. The compound showed promise in reducing neuronal death and improving cognitive function in treated animals .
  • Anti-inflammatory Response : In a clinical trial assessing the anti-inflammatory effects of pyrazole derivatives, patients with rheumatoid arthritis exhibited reduced joint swelling and pain when treated with compounds similar to N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine .

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